molecular formula C7H13N B13151984 Ethyl(pent-4-yn-2-yl)amine

Ethyl(pent-4-yn-2-yl)amine

Cat. No.: B13151984
M. Wt: 111.18 g/mol
InChI Key: TZUYHASGLFKWGQ-UHFFFAOYSA-N
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Description

Ethyl(pent-4-yn-2-yl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to a pent-4-yn-2-ylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(pent-4-yn-2-yl)amine can be synthesized through several methods. One common approach involves the reaction of pent-4-yn-2-ylamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl(pent-4-yn-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Ethyl(pent-4-yn-2-yl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl(pent-4-yn-2-yl)amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. Its alkyne group allows it to undergo cycloaddition reactions, forming new ring structures. These interactions can modulate biological pathways and lead to specific effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl(pent-4-yn-2-yl)amine is unique due to the presence of both an ethyl group and an alkyne group, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

N-ethylpent-4-yn-2-amine

InChI

InChI=1S/C7H13N/c1-4-6-7(3)8-5-2/h1,7-8H,5-6H2,2-3H3

InChI Key

TZUYHASGLFKWGQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)CC#C

Origin of Product

United States

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